

Addressing variability in animal model response to Olinciguat

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Compound of Interest

Compound Name: *Olinciguat*

Cat. No.: *B609733*

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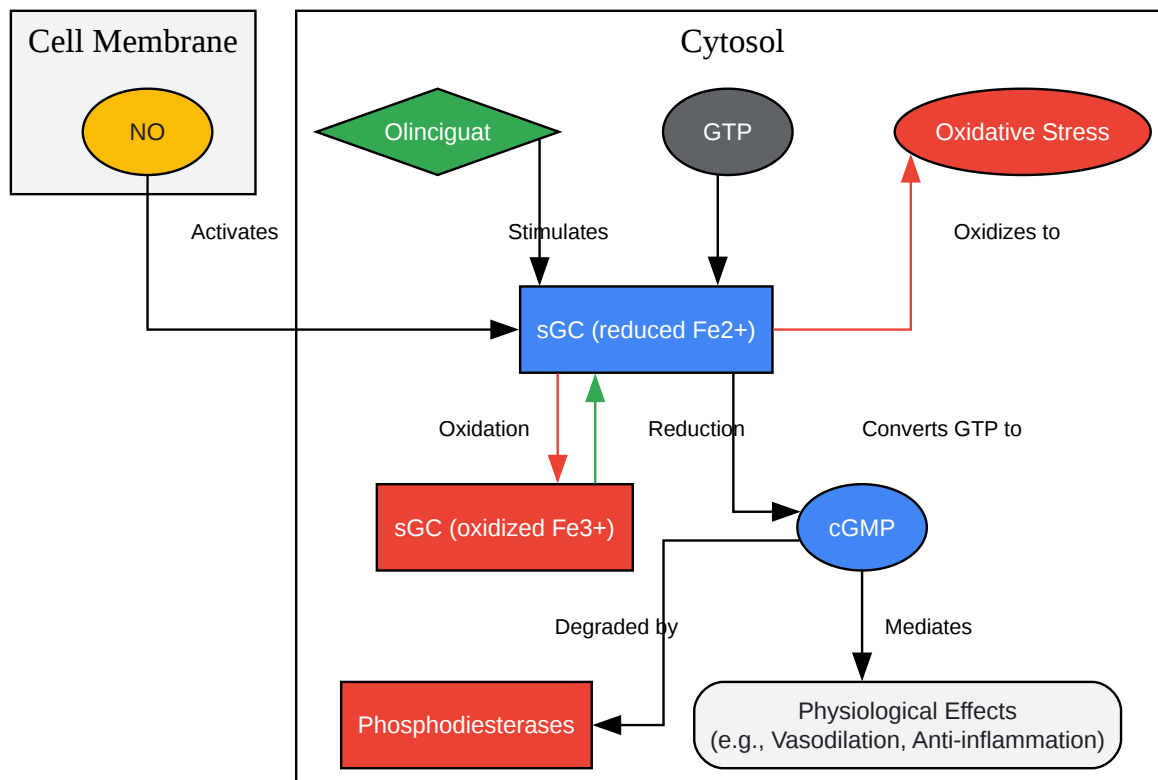
Technical Support Center: Olinciguat in Animal Models

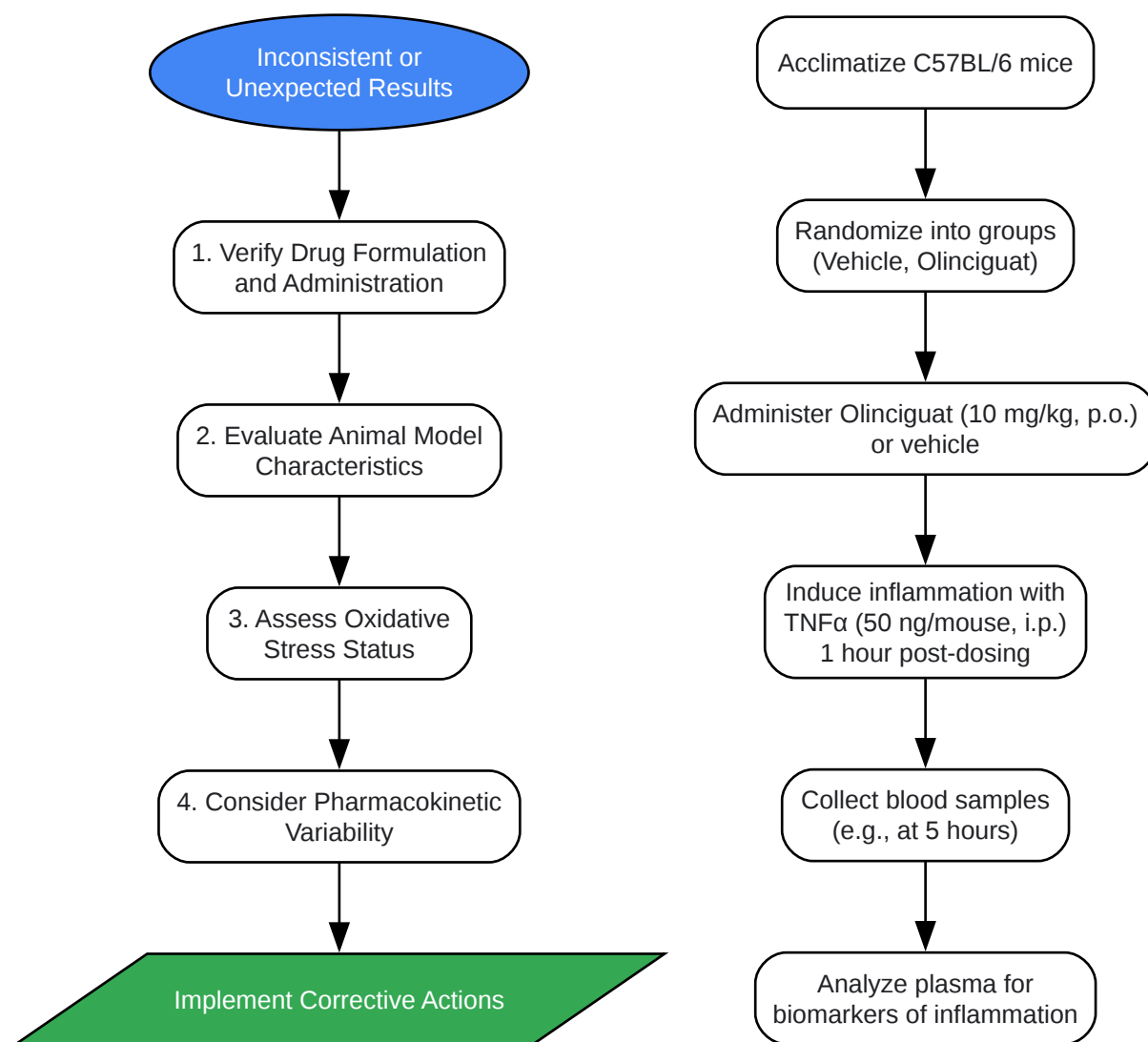
Welcome to the technical support center for **Olinciguat**. This resource is designed for researchers, scientists, and drug development professionals to address the variability in animal model responses to **Olinciguat**, a soluble guanylate cyclase (sGC) stimulator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo experiments.

Understanding Olinciguat's Mechanism of Action

Olinciguat is a small molecule that stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.^{[1][2]} By stimulating sGC, **Olinciguat** enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including smooth muscle relaxation, inhibition of inflammation, and reduced fibrosis.^{[1][2]} It is important to note that **Olinciguat** is an sGC stimulator, meaning it preferentially acts on the reduced (ferrous, Fe²⁺) form of the enzyme and works synergistically with endogenous NO. This is distinct from sGC activators, which can stimulate the oxidized (ferric, Fe³⁺) or heme-free form of sGC. This distinction is critical for understanding and troubleshooting experimental variability.

Signaling Pathway of **Olinciguat**





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References

- 1. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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